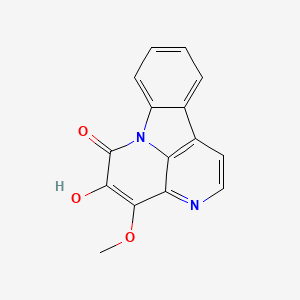

Nigakinone

Description

This compound has been reported in Quassia amara, Picrasma excelsa, and Picrasma quassioides with data available.

an NSAID that may be useful in treating ulcerative colitis; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFKZUOYIFDMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18110-86-6 | |

| Record name | 4-Methoxy-5-hydroxycanthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigakinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIGAKINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7E73434D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nigakinone: A Technical Guide to its Role in Inhibiting Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigakinone, a canthin-6-one (B41653) alkaloid isolated from plants of the Picrasma genus, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its inhibitory actions on key signaling pathways. This document summarizes available quantitative data on related compounds, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and drug development efforts in the field of inflammation. While direct quantitative data for this compound is limited in the current literature, this guide extrapolates from studies on structurally similar compounds and general inflammatory models to provide a foundational understanding of its potential therapeutic value.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is tightly regulated by a network of signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and the NLRP3 inflammasome pathways. Natural products have long been a valuable source of novel anti-inflammatory agents. This compound, a bioactive alkaloid, has emerged as a promising candidate for the modulation of these inflammatory cascades.

Molecular Mechanisms of Action: Inhibition of Key Inflammatory Pathways

This compound is hypothesized to exert its anti-inflammatory effects by targeting multiple key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound is thought to inhibit the NF-κB pathway, a mechanism shared by other anti-inflammatory natural products.[1][2] This inhibition likely occurs through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2][3]

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway comprises a cascade of protein kinases that regulate a wide array of cellular processes, including inflammation. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[4] These kinases are activated by various extracellular stimuli and phosphorylate downstream transcription factors, leading to the expression of inflammatory mediators.[4][5]

It is plausible that this compound modulates the MAPK pathway by inhibiting the phosphorylation of ERK, JNK, and p38, thereby downregulating the expression of pro-inflammatory genes.[6]

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.

STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical regulator of inflammation and immunity. Upon activation by cytokines and growth factors, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[7] Persistent activation of STAT3 is associated with chronic inflammatory diseases.

While direct evidence is lacking, this compound may inhibit the STAT3 pathway by preventing its phosphorylation, thereby reducing the expression of STAT3-dependent pro-inflammatory mediators.[8][9]

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory disorders.

The potential of this compound to modulate the NLRP3 inflammasome remains an area for future investigation. Inhibition of this pathway would represent a significant mechanism of its anti-inflammatory action.

Quantitative Data on Anti-inflammatory Effects

Table 1: In Vitro Anti-inflammatory Activity of Related Compounds

| Compound/Extract | Assay | Cell Line | Stimulant | IC50 / % Inhibition | Reference |

| Turmeric Extract | NF-κB Luciferase | RAW 264.7 | LPS | IC50: 14.5 ± 2.9 µM | [10] |

| Curcumin (B1669340) | NF-κB Luciferase | RAW 264.7 | LPS | IC50: 18.2 ± 3.9 µM | [10] |

| Demethoxycurcumin (DMC) | NF-κB Luciferase | RAW 264.7 | LPS | IC50: 12.1 ± 7.2 µM | [10] |

| Bisdemethoxycurcumin (BDMC) | NF-κB Luciferase | RAW 264.7 | LPS | IC50: 8.3 ± 1.6 µM | [10] |

| 17-O-acetylacuminolide | TNF-α Release | RAW 264.7 | LPS | IC50: 2.7 µg/mL | [11] |

| EF31 (Curcumin analog) | NF-κB DNA binding | RAW 264.7 | LPS | IC50: ~5 µM | [12] |

| EF31 (Curcumin analog) | IKKβ activity | - | - | IC50: ~1.92 µM | [12] |

Table 2: In Vivo Anti-inflammatory Activity of Related Compounds

| Compound/Extract | Animal Model | Assay | Dose | % Inhibition | Reference |

| Nigella Sativa Oil | Rat | Carrageenan-induced paw edema | 2 mL/kg | Comparable to diclofenac | [13] |

| Nigella Sativa Oil | Rat | Carrageenan-induced paw edema | 4 mL/kg | Comparable to diclofenac | [13] |

| Asparacosin A | Rat | Carrageenan-induced paw edema | 20 mg/kg | Significant inhibition at 3h & 5h | [14] |

| Asparacosin A | Rat | Carrageenan-induced paw edema | 40 mg/kg | Significant inhibition at 3h & 5h | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

Figure 3: General workflow for in vitro anti-inflammatory assays.

4.1.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[15]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[15]

-

Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for RNA/protein extraction).

-

Allow cells to adhere overnight.[15]

-

Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.[15]

-

Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement).[15]

-

4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[15]

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[15]

-

Incubate in the dark at room temperature for 10-15 minutes.[15]

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve generated with sodium nitrite.[15]

-

4.1.3. Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.[15]

-

Procedure:

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[15] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for colorimetric detection.

-

4.1.4. Western Blot Analysis

-

Principle: Western blotting is used to detect the levels of specific proteins, including the phosphorylated forms of key signaling molecules (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

-

Procedure:

-

Lyse the treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against the target proteins overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Normalize band intensities to a loading control (e.g., β-actin or GAPDH).[15]

-

4.1.5. Gene Expression Analysis (RT-qPCR)

-

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2).

-

Procedure:

-

Extract total RNA from treated cells.

-

Synthesize cDNA via reverse transcription.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analyze the relative gene expression using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

-

In Vivo Anti-inflammatory Assay

Figure 4: General workflow for in vivo carrageenan-induced paw edema model.

4.2.1. Carrageenan-Induced Paw Edema in Rats

-

Principle: This model assesses the ability of a compound to reduce acute inflammation induced by carrageenan.[14]

-

Procedure:

-

Animal Preparation: Use Wistar or Sprague-Dawley rats, fasted overnight.

-

Grouping: Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment groups at various doses.[14]

-

Compound Administration: Administer this compound or controls orally or intraperitoneally 30-60 minutes before carrageenan injection.[14]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[14]

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. Its purported mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, aligns with established strategies for mitigating inflammatory responses. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on:

-

Quantitative Analysis: Determining the specific IC50 values of this compound for the inhibition of key inflammatory mediators and signaling molecules.

-

Mechanism of Action: Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, STAT3, and NLRP3 inflammasome pathways.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies in various models of inflammatory disease to establish dose-response relationships and assess therapeutic efficacy.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to identify compounds with improved potency and pharmacokinetic properties.

By addressing these research gaps, the scientific community can pave the way for the potential clinical application of this compound and its derivatives in the treatment of a wide range of inflammatory disorders.

References

- 1. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of IkappaBalpha phosphorylation prevents glutamate-induced NF-kappaB activation and neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 6. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of STAT3 phosphorylation by colchicine regulates NLRP3 activation to alleviate sepsis-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]

- 10. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 15. benchchem.com [benchchem.com]

Unveiling Nigakinone: A Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakinone, a naturally occurring canthinone alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and natural sources of this compound, presenting key data in a structured format for researchers, scientists, and professionals in drug development. The document details the primary plant sources, experimental protocols for its isolation, and comprehensive spectroscopic data for its characterization.

Discovery of this compound

While the presence of canthinone alkaloids in Picrasma species has been known for some time, a pivotal study in 1992 by Liu et al. reported the isolation and detailed characterization of a new alkaloid, 4-hydroxy-5-methoxycanthin-6-one, from Picrasma quassioides.[1][2] This work also involved the revision of a previously reported structure, contributing significantly to the precise chemical understanding of this class of compounds. This compound is chemically known as 4-methoxy-5-hydroxycanthin-6-one.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the Simaroubaceae family. The most prominent and well-documented source of this alkaloid is Picrasma quassioides (D.Don) Benn., a plant used in traditional medicine.[3][4][5][6][7][8][9] Various parts of the P. quassioides plant, including the stem, wood bark, and root bark, have been found to contain this compound.[5][10] Other reported plant sources include Quassia amara and Picrasma excelsa.[11]

Quantitative Data

The yield of this compound from its natural sources can vary depending on the plant part used, geographical location, and the extraction and purification methods employed. The following table summarizes key quantitative information for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₀N₂O₃ | [11] |

| Molecular Weight | 266.25 g/mol | [11] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹H and ¹³C NMR spectral data for this compound.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not yet available in a comprehensive table format in the search results. | Data not yet available in a comprehensive table format in the search results. |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

| Technique | m/z | Reference |

| ESI-MS | [M+H]⁺: 267.0756 | [11] |

Experimental Protocols

The isolation of this compound from its primary natural source, Picrasma quassioides, involves a multi-step process. The following is a generalized experimental protocol based on reported methodologies.

Plant Material Collection and Preparation

-

Collect the stems, wood bark, or root bark of Picrasma quassioides.

-

Air-dry the plant material at room temperature.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

Extraction

-

Macerate the powdered plant material with 95% ethanol (B145695) or methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of alkaloids.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The alkaloid fraction is typically enriched in the chloroform or ethyl acetate phase.

Chromatographic Purification

-

Subject the enriched alkaloid fraction to column chromatography using silica (B1680970) gel as the stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and/or methanol).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions containing this compound.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain pure this compound.

Structural Identification

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Picrasma quassioides.

This comprehensive guide serves as a foundational resource for researchers interested in the discovery, natural sourcing, and isolation of this compound. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this promising natural product.

References

- 1. Isolation of 4-Hydroxy-5-Methoxycanthin-6-One from Picrasma-Quassioides and Revision of a Previously Reported Structure - Kent Academic Repository [kar.kent.ac.uk]

- 2. preprints.org [preprints.org]

- 3. Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 4-Methoxy-5-hydroxycanthin-6-one | C15H10N2O3 | CID 5320161 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unveiling of Nigakinone's Origins: A Deep Dive into its Biosynthesis in Picrasma quassioides

For Immediate Release

[City, State] – [Date] – A comprehensive examination of available scientific literature has culminated in a detailed technical guide on the biosynthetic pathway of nigakinone, a prominent canthin-6-one (B41653) alkaloid found in Picrasma quassioides. This guide, tailored for researchers, scientists, and drug development professionals, elucidates the molecular journey from the primary metabolite tryptophan to the pharmacologically significant this compound, addressing a notable gap in the current understanding of plant-based alkaloid synthesis.

This compound, a compound of significant interest due to its diverse biological activities, originates from the essential amino acid L-tryptophan. The proposed biosynthetic pathway, synthesized from various studies on canthin-6-one alkaloids, commences with the decarboxylation of tryptophan to yield tryptamine (B22526). This initial step is catalyzed by the enzyme tryptophan decarboxylase. Subsequently, a series of oxidative and cyclization reactions, likely mediated by monoamine oxidases and cytochrome P450 enzymes, transform tryptamine through several intermediates to form the core canthin-6-one structure[1].

The crucial transformation of the basic canthin-6-one skeleton into this compound involves specific hydroxylation and methylation steps. While the precise enzymes in Picrasma quassioides have yet to be definitively identified, it is hypothesized that a specific hydroxylase introduces a hydroxyl group onto the canthin-6-one core, which is then followed by the action of an O-methyltransferase to add a methyl group, resulting in the characteristic 5-hydroxy-4-methoxy substitution pattern of this compound[2][3]. The identification and characterization of these enzymes represent a key area for future research in the field.

This technical guide presents available quantitative data in structured tables for ease of comparison and outlines detailed experimental protocols that can be adapted for further investigation into this pathway.

Quantitative Data Summary

While specific quantitative data for the this compound biosynthetic pathway in Picrasma quassioides is limited in the current literature, the following table summarizes the typical range of total alkaloid content, which includes this compound, found in the plant.

| Parameter | Value | Reference |

| Total Alkaloid Content (dry weight) | 0.5% - 2.0% | [General literature on P. quassioides] |

| This compound Content (as a percentage of total alkaloids) | Varies significantly based on plant part, age, and geographical location. | [General literature on P. quassioides] |

Note: Specific enzyme kinetic data such as Km and kcat for the enzymes in the this compound pathway are not currently available and represent a significant area for future research.

Key Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for foundational experiments in elucidating biosynthetic pathways.

Protocol 1: Isotopic Labeling Studies to Trace Precursor Incorporation

Objective: To confirm the incorporation of tryptophan into this compound and identify pathway intermediates.

Methodology:

-

Preparation of Plant Material: Utilize sterile cell suspension cultures of Picrasma quassioides.

-

Precursor Feeding: Introduce a labeled precursor, such as 14C- or 13C-labeled L-tryptophan, into the culture medium.

-

Incubation: Allow the cultures to grow for a defined period to enable the uptake and metabolism of the labeled precursor.

-

Extraction: Harvest the cells and extract the alkaloids using a suitable solvent system (e.g., methanol (B129727) followed by partitioning with ethyl acetate).

-

Separation and Detection: Separate the alkaloid fraction using High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the fractions for the presence of the isotopic label using a scintillation counter (for 14C) or Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (for 13C) to identify labeled this compound and any potential intermediates.

Protocol 2: Enzyme Assays to Characterize Key Biosynthetic Enzymes

Objective: To identify and characterize the enzymatic activities of tryptophan decarboxylase, hydroxylases, and O-methyltransferases.

Methodology:

-

Protein Extraction: Prepare a crude protein extract from Picrasma quassioides tissues (e.g., young leaves or roots).

-

Enzyme Assay for Tryptophan Decarboxylase:

-

Incubate the protein extract with L-tryptophan.

-

Monitor the formation of tryptamine using HPLC or a colorimetric assay.

-

-

Enzyme Assay for Hydroxylase Activity:

-

Incubate the protein extract with the canthin-6-one substrate and a source of reducing equivalents (e.g., NADPH).

-

Monitor the formation of hydroxylated canthin-6-one intermediates by HPLC-MS.

-

-

Enzyme Assay for O-Methyltransferase Activity:

-

Incubate the protein extract with the hydroxylated canthin-6-one intermediate and a methyl donor (e.g., S-adenosyl methionine).

-

Monitor the formation of this compound (or its methylated precursors) by HPLC-MS.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for each enzyme by varying the substrate concentrations.

Visualizing the Pathway and Experimental Logic

To provide a clear visual representation of the proposed biosynthetic pathway and the logic of the experimental approaches, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound from L-Tryptophan.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

This technical guide serves as a foundational resource for the scientific community, aiming to stimulate further research into the intricate and valuable biosynthetic pathways of medicinal plants like Picrasma quassioides. The elucidation of these pathways is not only crucial for understanding plant biochemistry but also for the potential metabolic engineering of these compounds for pharmaceutical applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nigakinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigakinone, a canthin-6-one (B41653) alkaloid primarily isolated from plants of the Simaroubaceae family, notably Picrasma quassioides, has garnered significant interest within the scientific community. This document provides a comprehensive overview of the physical and chemical properties of this compound, presenting quantitative data in structured tables for ease of reference. Detailed experimental protocols for its isolation and characterization are described, alongside visualizations of its anti-inflammatory signaling pathway and a typical experimental workflow for its purification. This guide is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a solid, yellow, crystalline substance.[1] It is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1][2] The fundamental chemical and physical properties of this compound are summarized in the tables below. While extensive experimental data for some properties are limited in publicly available literature, the following tables compile the most accurate information available.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Systematic Name | 5-Hydroxy-4-methoxy-6H-indolo[3,2,1-de][1][3]naphthyridin-6-one | [1] |

| Synonyms | 4-Methoxy-5-hydroxycanthin-6-one | [1] |

| CAS Number | 18110-86-6 | [1] |

| Molecular Formula | C₁₅H₁₀N₂O₃ | [1] |

| Molecular Weight | 266.25 g/mol | [4] |

| Physical State | Solid | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in Methanol, DMSO | [1][2] |

| Melting Point | 256-258 °C | [1] |

| Boiling Point | Data not available | |

| pKa | Data not available |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Source |

| UV-Vis (in MeOH) | λmax 245, 275, 298 (sh), 350, 390 (sh) nm | [1] |

| Infrared (IR) (KBr) | νmax 3440, 1660, 1620, 1590, 1540 cm⁻¹ | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (1H, d, J = 5.2 Hz, H-1), 8.15 (1H, d, J = 8.0 Hz, H-11), 7.82 (1H, d, J = 5.2 Hz, H-2), 7.75 (1H, t, J = 8.0 Hz, H-9), 7.55 (1H, t, J = 8.0 Hz, H-10), 4.25 (3H, s, OCH₃) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 160.0 (C-6), 150.1 (C-5), 145.8 (C-4), 144.0 (C-1), 140.2 (C-7a), 133.0 (C-11a), 131.8 (C-9), 129.5 (C-11b), 125.0 (C-10), 122.5 (C-11), 120.2 (C-3a), 116.0 (C-8), 115.5 (C-2), 61.5 (OCH₃) | [1] |

| Mass Spectrometry (EI-MS) | m/z 266 [M]⁺ | [1] |

Experimental Protocols

Isolation and Purification of this compound from Picrasma quassioides

The following protocol is a representative method for the isolation and purification of this compound from the stem wood of Picrasma quassioides.

1. Extraction:

-

Air-dried and powdered stem wood of P. quassioides (10 kg) is extracted three times with 95% ethanol (B145695) at room temperature.

-

The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, which contains this compound, is concentrated to dryness.

3. Column Chromatography:

-

The ethyl acetate extract is subjected to column chromatography on a silica (B1680970) gel column.

-

The column is eluted with a gradient of chloroform (B151607) and methanol (e.g., 100:0 to 90:10).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

-

Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

5. Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods including UV-Vis, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties.[5] Its mechanism of action involves the modulation of the Farnesoid X receptor (FXR) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome signaling pathway.[5]

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by activating FXR, which in turn inhibits the activation of the NLRP3 inflammasome. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the detailed protocols and workflow diagrams provide practical insights for experimental work. The elucidation of its anti-inflammatory signaling pathway highlights its therapeutic potential and provides a basis for further pharmacological investigation. It is anticipated that this guide will be a valuable tool for researchers and professionals in the fields of natural product chemistry and drug discovery.

References

In Silico Modeling of Nigakinone Target Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigakinone, a naturally occurring alkaloid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further drug development. Recent studies have indicated its therapeutic potential in inflammatory conditions such as colitis, primarily through the modulation of the Farnesoid X receptor (FXR) and the NLRP3 inflammasome signaling pathway.[1] This technical guide provides a comprehensive overview of the in silico modeling of this compound's interaction with its putative targets. It outlines detailed methodologies for computational analysis and subsequent experimental validation, and presents a framework for data interpretation and visualization to facilitate further research into its mechanism of action.

Introduction to this compound and its Therapeutic Potential

This compound is a canthin-6-one (B41653) alkaloid found in several plant species.[2][3] Its anti-inflammatory effects have been characterized by the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[4][5] Notably, research has elucidated this compound's ability to ameliorate experimental colitis by regulating bile acid profiles and modulating the FXR/NLRP3 signaling axis.[1] Molecular docking and dual-luciferase reporter assays have suggested that FXR may be a direct molecular target of this compound.[1] Additionally, Cyclin G-associated Kinase (GAK), a serine/threonine kinase involved in cellular trafficking and mitosis, has been identified as another potential target.[6][7][8]

In Silico Modeling of this compound-Target Interactions

In silico modeling is a critical first step in modern drug discovery, enabling the prediction and characterization of small molecule-protein interactions at a molecular level. This section outlines a hypothetical workflow for modeling the interaction of this compound with its potential targets.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel molecules.[9][10][11][12][13]

Data Presentation: Predicted Binding Data

The following tables are templates for presenting quantitative data from in silico modeling studies of this compound. Note: The data presented here are hypothetical and for illustrative purposes only, as specific in silico studies on this compound are not yet publicly available.

Table 1: Predicted Binding Energies of this compound with Target Proteins

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (pKi) | Key Interacting Residues |

| Farnesoid X Receptor (FXR) | -8.5 | 6.25 | Arg264, His447, Trp469 |

| NLRP3 (NACHT domain) | -7.9 | 5.81 | Lys229, Ser477 |

| Cyclin G-associated Kinase (GAK) | -9.2 | 6.76 | Val27, Leu135, Asp148 |

Table 2: QSAR Model Performance for this compound Analogs

| Model Type | Training Set R² | Cross-validation Q² | Test Set R²_pred |

| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.72 |

| Partial Least Squares (PLS) | 0.82 | 0.75 | 0.79 |

| Artificial Neural Network (ANN) | 0.91 | 0.85 | 0.88 |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate the FXR and NLRP3 inflammasome signaling pathways, which are critical in the inflammatory response.[1]

Experimental Protocols for Target Validation

The validation of in silico predictions is paramount. This section provides detailed protocols for key experiments to confirm the interaction of this compound with its putative targets.

Farnesoid X Receptor (FXR) Antagonist/Agonist Assay

This assay determines if this compound can modulate the transcriptional activity of FXR.

-

Cell Line: HEK293T cells.

-

Principle: A luciferase reporter gene is placed under the control of an FXR-responsive promoter. Changes in luciferase activity upon treatment with this compound indicate modulation of FXR activity.

-

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and culture overnight.

-

Transfection: Co-transfect the cells with an FXR expression vector and a luciferase reporter plasmid containing an FXR response element (e.g., SHP-luc).

-

Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound. Include a known FXR agonist (e.g., GW4064) as a positive control and a known antagonist (e.g., Z-Guggulsterone) for antagonist mode experiments.[14][15]

-

Incubation: Incubate the cells for 18-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold change relative to the vehicle control.

-

NLRP3 Inflammasome Activation Assay

This assay measures the ability of this compound to inhibit NLRP3 inflammasome activation in macrophages.

-

Cell Line: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.

-

Principle: NLRP3 activation leads to the cleavage and secretion of IL-1β. The concentration of IL-1β in the cell supernatant is quantified by ELISA.

-

Protocol:

-

Cell Seeding and Priming: Seed BMDMs in a 96-well plate and prime with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.[2]

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

NLRP3 Activation: Activate the NLRP3 inflammasome with a stimulus such as ATP (5 mM) for 30 minutes or Nigericin (5 µM) for 1 hour.[2]

-

Supernatant Collection: Collect the cell culture supernatants.

-

IL-1β ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Cell Viability Assay: Perform an MTT or LDH assay on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.

-

TNF-α and Nitric Oxide Inhibition Assays

These assays assess the general anti-inflammatory activity of this compound.

-

Cell Line: RAW 264.7 macrophages.

-

Principle: LPS stimulation of RAW 264.7 cells induces the production of TNF-α and nitric oxide. The inhibitory effect of this compound on the production of these mediators is quantified.

-

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

TNF-α Measurement: Collect the supernatant and measure TNF-α concentration using an ELISA kit.[16][17]

-

Nitric Oxide Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, an indicator of NO production.[4][5][18]

-

Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxic effects.[18]

-

Cyclin G-associated Kinase (GAK) Activity Assay

This assay determines the direct inhibitory effect of this compound on GAK enzymatic activity.

-

Principle: A kinase assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by GAK. Inhibition is quantified by a decrease in substrate phosphorylation.

-

Protocol:

-

Reaction Setup: In a microplate, combine recombinant GAK enzyme, a suitable substrate (e.g., histone H1), and ATP in a kinase reaction buffer.[8]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Detect the amount of phosphorylated substrate using a method such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

Conclusion and Future Directions

The in silico modeling approaches and experimental validation protocols outlined in this guide provide a robust framework for the comprehensive investigation of this compound's mechanism of action. While preliminary evidence strongly suggests FXR and the NLRP3 inflammasome as key players in its anti-inflammatory effects, further studies are warranted. Future research should focus on obtaining high-resolution crystal structures of this compound in complex with its targets to validate and refine the in silico models. Moreover, advanced molecular dynamics simulations can provide deeper insights into the binding kinetics and conformational changes induced by this compound. The development of potent and selective this compound derivatives, guided by QSAR and structure-based drug design, holds promise for the development of novel therapeutics for inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Assay of Inflammasome Activation [bio-protocol.org]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. dovepress.com [dovepress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 11. brieflands.com [brieflands.com]

- 12. Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]

Potential Therapeutic Targets of Nigakinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakinone, a canthin-6-one (B41653) alkaloid isolated from plants of the Picrasma genus, has garnered significant scientific interest due to its diverse pharmacological activities. Emerging evidence highlights its potential as a therapeutic agent, particularly in the realms of inflammatory diseases and oncology. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Anti-inflammatory Therapeutic Targets

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways implicated in the inflammatory cascade. The primary targets identified to date are the Farnesoid X Receptor (FXR), the NLRP3 inflammasome, and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

FXR/NLRP3 Signaling Pathway

This compound has been identified as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid homeostasis and inflammation.[1] Activation of FXR by this compound leads to the downstream inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By activating FXR, this compound effectively dampens this inflammatory response, as demonstrated in models of experimental colitis.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of the NF-κB pathway. Mechanistically, it is proposed that this compound prevents the nuclear translocation of the p65 subunit of NF-κB. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing p65 to move into the nucleus and initiate gene transcription. By blocking this translocation, this compound effectively suppresses the expression of NF-κB target genes, thereby reducing inflammation.

Quantitative Data on Anti-inflammatory Activity

| Compound | Model | Endpoint | Effective Concentration/Dosage | Reference |

| This compound | Dextran Sulfate Sodium (DSS)-induced colitis in rats | Amelioration of colitis symptoms | 25, 50, 100 mg/kg (oral) | [1] |

| 4-methoxy-5-hydroxycanthin-6-one (this compound) | Carrageenan-induced paw edema in rats | Reduction of paw edema | 3, 9, 27 mg/kg (oral) | |

| 4-methoxy-5-hydroxycanthin-6-one (this compound) | Complete Freund's Adjuvant (CFA)-induced arthritis in rats | Reduction of arthritis symptoms | 3, 9, 27 mg/kg (oral) | |

| 4-methoxy-5-hydroxycanthin-6-one (this compound) | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | 10, 30, 100 µM | |

| 4-methoxy-5-hydroxycanthin-6-one (this compound) | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α release | 10, 30, 100 µM |

Experimental Protocols: Anti-inflammatory Assays

Dextran Sulfate Sodium (DSS)-Induced Colitis in Rodents

Methodology:

-

Animal Model: Male Sprague-Dawley rats (180-220 g) are used.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into control, DSS model, this compound treatment groups, and a positive control group (e.g., sulfasalazine).

-

Induction of Colitis: Colitis is induced by administering 5% (w/v) DSS in the drinking water for 7 consecutive days.

-

This compound Administration: this compound is administered orally by gavage once daily for the duration of the DSS treatment.

-

Monitoring: Body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the treatment period, animals are euthanized, and the colon is excised. Colon length and weight are recorded.

-

Histological Analysis: A section of the colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of inflammation and tissue damage.

-

Biochemical Analysis: Colon tissue homogenates are used to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Serum and tissue levels of inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified using ELISA.

-

Western Blot Analysis: Colon tissue lysates are subjected to Western blotting to analyze the expression levels of proteins in the FXR/NLRP3 pathway (FXR, NLRP3, Caspase-1).

Inhibition of NO and TNF-α in LPS-Stimulated Macrophages

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

TNF-α Measurement: The concentration of TNF-α in the culture supernatant is quantified using a specific ELISA kit.

-

Cell Viability Assay: A parallel plate is treated under the same conditions to assess the cytotoxicity of this compound using an MTT assay to ensure that the observed inhibitory effects are not due to cell death.

Anticancer Therapeutic Targets

The anticancer activity of this compound and related canthin-6-one alkaloids is an area of active investigation. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis and Cell Cycle Arrest

Canthin-6-one alkaloids have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is a critical mechanism for eliminating cancerous cells. Additionally, these compounds can cause cell cycle arrest, primarily at the G2/M phase. By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating. The precise molecular targets that trigger these events are still under investigation but may involve modulation of key cell cycle regulatory proteins and apoptosis-related factors.

Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 9-methoxycanthin-6-one | A2780 (Ovarian) | SRB | 4.04 ± 0.36 | |

| 9-methoxycanthin-6-one | SKOV-3 (Ovarian) | SRB | 5.80 ± 0.40 | |

| 9-methoxycanthin-6-one | MCF-7 (Breast) | SRB | 15.09 ± 0.99 | |

| 9-methoxycanthin-6-one | HT29 (Colorectal) | SRB | 3.79 ± 0.069 | |

| 9-methoxycanthin-6-one | A375 (Skin) | SRB | 5.71 ± 0.20 | |

| 9-methoxycanthin-6-one | HeLa (Cervical) | SRB | 4.30 ± 0.27 | |

| Canthin-6-one Derivative 8h | HT29 (Colon) | Not specified | 1.0 - 1.9 | |

| 5-hydroxy-4-methoxycanthin-6-one (this compound) | CNE2 (Nasopharyngeal) | Cytotoxicity | Significant activity |

Experimental Protocols: Anticancer Assays

MTT Cytotoxicity Assay

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined.

Cell Cycle Analysis by Flow Cytometry

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate RNA staining.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase would indicate cell cycle arrest at this checkpoint.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics for inflammatory diseases and cancer. Its ability to modulate multiple key signaling pathways, including FXR/NLRP3 and NF-κB, underscores its potential as a multi-target agent. The induction of apoptosis and cell cycle arrest in cancer cells further highlights its therapeutic versatility. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further preclinical and clinical investigation into the therapeutic applications of this compound. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and expanding the scope of in vivo studies to validate its efficacy and safety in more complex disease models.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Nigakinone from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakinone, a canthin-6-one (B41653) alkaloid, is a bioactive compound predominantly isolated from plants of the Simaroubaceae family, with Picrasma quassioides (D. Don) Benn. being a principal source.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][3] These application notes provide a comprehensive protocol for the extraction, isolation, and purification of this compound from P. quassioides, intended to guide researchers in obtaining this valuable natural product for further investigation.

Data Presentation

Table 1: Materials and Reagents for this compound Isolation

| Material/Reagent | Specification | Purpose |

| Plant Material | Dried and powdered stems or branches of Picrasma quassioides | Source of this compound |

| Ethanol (EtOH) | 80-95% | Extraction Solvent |

| Hydrochloric Acid (HCl) | - | Acidification for alkaloid extraction |

| Sodium Hydroxide (NaOH) | - | Basification for alkaloid extraction |

| Dichloromethane (B109758) (CH₂Cl₂) | Analytical Grade | Organic solvent for liquid-liquid extraction |

| Ethyl Acetate (B1210297) (EtOAc) | Analytical Grade | Organic solvent for liquid-liquid extraction |

| n-Hexane | Analytical Grade | Solvent for chromatography |

| Methanol (MeOH) | Analytical Grade | Solvent for chromatography |

| Water | Distilled or Deionized | Aqueous phase and solvent |

| Silica (B1680970) Gel | 200-300 mesh | Stationary phase for column chromatography |

| High-Speed Counter-Current Chromatography (HSCCC) Solvents | n-hexane, ethyl acetate, methanol, water | Mobile and stationary phases for HSCCC |

Table 2: Quantitative Parameters for this compound Isolation

| Parameter | Value/Range | Reference/Notes |

| Extraction | ||

| Plant Material to Solvent Ratio | 1:8 (w/v) (e.g., 2.0 kg in 16 L) | [1] |

| Extraction Method | Refluxing with 80% Ethanol | [1] |

| High-Speed Counter-Current Chromatography (HSCCC) | ||

| Sample Loading | 100 mg of crude extract | [1][4] |

| This compound Yield | 4.9 mg | [1][4] |

| Purity | >98% | [4] |

| Solvent System | n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v) | [1][4] |

| Flow Rate | 2.0 mL/min | [1] |

| Revolution Speed | 800 rpm | [1] |

Experimental Protocols

Preparation of Plant Material

-

Collection and Authentication: Collect the stems or branches of Picrasma quassioides. Ensure proper botanical identification.

-

Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried material into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

Ethanolic Extraction: Place 2.0 kg of the powdered plant material into a large flask and add 16 L of 80% ethanol.[1]

-

Reflux: Heat the mixture to reflux for 2 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.[1]

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

-

Acidification: Redissolve the crude residue in water (e.g., 97.5 g of residue in 500 mL of water) and adjust the pH to 2 with hydrochloric acid.[1]

-

Extraction of Neutral and Acidic Impurities: Extract the acidic aqueous solution with an equal volume of ethyl acetate eight times to remove non-alkaloidal compounds.[1] Discard the organic phases.

-

Basification: Adjust the pH of the remaining aqueous phase to 10 with sodium hydroxide.[1]

-

Extraction of Alkaloids: Extract the alkaline aqueous solution with dichloromethane ten times.[1] The alkaloids will partition into the organic phase.

-

Final Concentration: Combine the dichloromethane extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Purification of this compound

Two primary methods for the purification of this compound from the crude alkaloid extract are presented below.

This method has been demonstrated to be efficient for the one-step purification of this compound.[1]

-

Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v).[1][4] Mix the solvents thoroughly and allow the phases to separate.

-

HSCCC Instrument Setup: Fill the HSCCC column with the upper phase as the stationary phase. Set the revolution speed to 800 rpm and the flow rate of the mobile phase (lower phase) to 2.0 mL/min.[1]

-

Sample Injection: Dissolve 100 mg of the crude alkaloid extract in a suitable volume of the biphasic solvent mixture and inject it into the column.[1][4]

-

Fraction Collection and Analysis: Monitor the eluent at 254 nm and collect fractions. Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound. From 100 mg of crude extract, a yield of 4.9 mg of this compound with a purity of over 98% can be expected.[4]

This is a conventional and widely used method for the purification of alkaloids.[5]

-

Column Packing: Prepare a silica gel (200-300 mesh) column using a non-polar solvent such as n-hexane.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.

-

Gradient Elution: Elute the column with a solvent system of increasing polarity. A common gradient starts with 100% chloroform and gradually increases the proportion of methanol. The precise gradient will need to be optimized based on TLC analysis of the crude extract.

-

Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC, visualizing the spots under UV light.

-

Further Purification: Combine fractions containing this compound, which may require further purification using preparative TLC or recrystallization to achieve high purity.

Mandatory Visualization

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathways of this compound

This compound's reported anti-inflammatory and anti-cancer activities suggest its interaction with key cellular signaling pathways. While direct experimental evidence for this compound is still emerging, the mechanisms of other structurally related or functionally similar natural products provide a basis for a putative mechanism of action.

Anti-Inflammatory Action: Canthinone alkaloids, including this compound, have been suggested to inhibit the release of histamine (B1213489) from gastric parietal cells.[3] This action would interfere with inflammatory signaling cascades mediated by histamine.

Anti-Cancer Action: Many natural compounds exert their anti-cancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are central regulators of these processes and are often dysregulated in cancer. It is plausible that this compound may inhibit one or both of these pathways, leading to the suppression of tumor growth and induction of apoptosis in cancer cells. Molecular docking studies on other natural products have successfully identified their potential protein targets within these pathways.[6]

Caption: Putative inhibitory action of this compound on cancer signaling pathways.

References

- 1. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular docking analysis of lupeol with different cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Nigakinone using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakinone, a canthin-6-one (B41653) alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] Found in plant species of the Simaroubaceae family, such as Picrasma quassiodes, obtaining high-purity this compound is crucial for accurate biological evaluation and further drug development.[3] High-performance liquid chromatography (HPLC) stands as a robust and efficient technique for the purification of such natural products.[4]

This document provides detailed application notes and protocols for the purification of this compound using preparative HPLC. It includes a comprehensive methodology, from initial extraction to final high-purity isolation, as well as insights into the molecular signaling pathways modulated by canthin-6-one alkaloids.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀N₂O₃ | [3] |

| Molecular Weight | 266.07 g/mol | [3] |

| Synonyms | 4-methoxy-5-hydroxycanthin-6-one | [3] |

| Appearance | Yellow needle crystal | [3] |

Table 2: Analytical HPLC Parameters for this compound Analysis

| Parameter | Condition | Source |

| Column | C18, 5 µm, 4.6 x 250 mm | [3][5] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid | [3][4][6] |

| Gradient | 25% B (0-7 min), 25-30% B (7-8 min), 30% B (9-40 min) | [3] |

| Flow Rate | 1.0 mL/min | [3] |

| Detection | UV at 254 nm | [3] |

| Column Temperature | 30 °C | [3] |

Table 3: Proposed Preparative HPLC Parameters for this compound Purification

| Parameter | Condition | Rationale/Source |

| Column | C18, 5-10 µm, ≥ 20 mm I.D. x 250 mm | Standard for preparative scale-up |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | [3][4][6] |

| Gradient | Optimized based on analytical run, e.g., 20-40% B over 30 min | Scaled from analytical conditions[3] |

| Flow Rate | 15-20 mL/min | Proportional scale-up from analytical flow rate |

| Detection | UV at 254 nm and/or 298 nm, 359 nm, 375 nm | [7] |

| Sample Loading | To be determined based on column dimension and loading study | General preparative HPLC principles |

| Fraction Collection | Peak-based | Standard practice for purification |

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Plant Material

This protocol describes a general procedure for the extraction and initial purification of canthin-6-one alkaloids from a plant source.

-

Drying and Grinding: Air-dry the plant material (e.g., stems and leaves of Picrasma quassiodes) and grind it into a coarse powder.

-

Defatting: Macerate the powdered plant material with a non-polar solvent such as n-hexane to remove lipids and other non-polar constituents. Discard the hexane (B92381) extract.[4]

-

Extraction: Extract the defatted plant material exhaustively with a polar solvent mixture, such as 90:10 methanol/water, using maceration or sonication.[4]

-

Solvent Partitioning: Concentrate the methanol/water extract under reduced pressure to obtain an aqueous suspension. Partition this suspension with ethyl acetate (B1210297). The alkaloids will preferentially move to the organic ethyl acetate layer.[4]

-

Acid-Base Extraction: Concentrate the ethyl acetate fraction and subject it to an acid-base extraction to selectively isolate the alkaloids. Dissolve the residue in 5% HCl and wash with an organic solvent. Then, basify the aqueous layer with NH₄OH to pH 9-10 and extract the alkaloids with chloroform (B151607) or dichloromethane.

-

Crude Alkaloid Fraction: Evaporate the chloroform/dichloromethane to dryness to obtain the crude alkaloid fraction containing this compound.

Protocol 2: Preparative HPLC Purification of this compound

This protocol outlines the final purification step to obtain high-purity this compound.

-

Sample Preparation: Dissolve the crude alkaloid fraction obtained from Protocol 1 in a minimal amount of the initial mobile phase (e.g., 80:20 water/acetonitrile with 0.1% formic acid). Filter the sample solution through a 0.45 µm syringe filter before injection.[8]

-

HPLC System and Column Equilibration: Set up the preparative HPLC system with a C18 column. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection and Elution: Inject the prepared sample onto the column. Elute the compounds using a linear gradient of acetonitrile in water (both containing 0.1% formic acid). An example of a starting gradient could be 20% to 40% acetonitrile over 30 minutes. The optimal gradient should be developed based on prior analytical HPLC runs.

-

Peak Monitoring and Fraction Collection: Monitor the elution profile using a UV detector at 254 nm. Collect the fractions corresponding to the peak of this compound.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC under the conditions described in Table 2.

-

Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualization of Workflows and Signaling Pathways

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Canthin-6-one alkaloids, including this compound, have demonstrated significant anti-inflammatory properties.[2][9] The primary mechanism underlying these effects is the modulation of key intracellular signaling cascades that regulate the inflammatory response. The two major pathways targeted are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

Inhibition of the NF-κB Pathway: NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, such as cytokines and chemokines.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Canthin-6-ones have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[1][11]

Inhibition of the MAPK Pathway: The MAPK signaling cascade, which includes kinases like p38 and JNK, also plays a pivotal role in inflammation.[12] This pathway is activated by various extracellular stimuli and leads to the activation of transcription factors that regulate the expression of inflammatory genes. Canthin-6-one alkaloids can suppress the phosphorylation and activation of key kinases within the MAPK cascade, further contributing to their anti-inflammatory effects.[10][11]

By targeting these critical signaling nodes, this compound can effectively dampen the inflammatory response, highlighting its potential as a therapeutic agent for inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Synthesis of Nigakinone and its Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of Nigakinone (5-Hydroxy-4-methoxycanthin-6-one), a naturally occurring canthin-6-one (B41653) alkaloid, and its derivatives. This document includes detailed experimental protocols for the synthesis of the canthin-6-one core structure, quantitative data on the biological activities of these compounds, and insights into their mechanisms of action.

Introduction

This compound and its analogs, belonging to the canthin-6-one class of alkaloids, have garnered significant interest in the scientific community due to their diverse pharmacological activities. These compounds have shown potential as anti-inflammatory, anticancer, and antiviral agents. The core structure, a tetracyclic aromatic system, provides a versatile scaffold for the synthesis of a wide array of derivatives with potentially enhanced biological activities. This document outlines the synthetic strategies and biological evaluation of this compound and related compounds.

Data Presentation

Table 1: Anticancer Activity of this compound and Canthin-6-one Derivatives (IC50 values in µM)

| Compound | HT29 (Colon Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | CNE2 (Nasopharyngeal Carcinoma) |

| This compound | - | - | - | - | Significant Cytotoxicity |

| Canthin-6-one | 7.6 - 10.7 | - | - | Low Toxicity | - |

| 9-methoxycanthin-6-one | 3.79 ± 0.069 | - | 15.09 ± 0.99 | - | - |

| Derivative 8h | 1.0 - 1.9 | - | - | - | - |